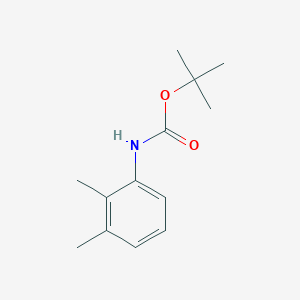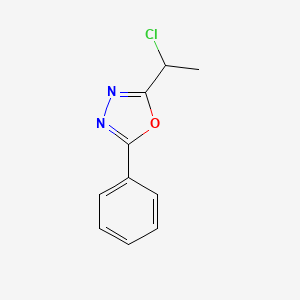
2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole
Descripción general
Descripción
2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole (CEPO) is a heterocyclic compound that has been studied for its potential applications as a synthetic intermediate in the pharmaceutical and agricultural industries. It has been found to have a variety of biological activities, including anti-inflammatory and anti-microbial effects. CEPO is also an important building block for the synthesis of other compounds, such as drugs and pesticides.
Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole, a five-membered aromatic ring, is a prominent scaffold in medicinal chemistry, recognized for its diverse bioactivities. Research highlights the structural uniqueness of the 1,3,4-oxadiazole ring, which allows for effective binding with various enzymes and receptors through multiple weak interactions. This interaction spectrum catalyzes an array of bioactivities, positioning 1,3,4-oxadiazole derivatives as central figures in the development of therapeutic agents. These derivatives exhibit a wide range of medicinal properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other effects, underscoring their significant development value in treating diverse ailments (Verma et al., 2019).
Synthetic Routes and Metal-Ion Sensing Applications
The synthesis of 1,3,4-oxadiazole derivatives encompasses a variety of methods, including dehydrogenative cyclization, oxidative cyclization, and C-H activation, among others. These synthetic routes facilitate the creation of oxadiazole-based compounds that serve as building blocks for fluorescent frameworks, particularly in metal-ion sensing. Due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, 1,3,4-oxadiazoles are optimal for developing chemosensors for metal ions. This application extends the utility of 1,3,4-oxadiazoles beyond pharmacology into material science and analytical chemistry, demonstrating their versatility and importance in scientific research (Sharma et al., 2022).
Pharmacological Profile of Oxadiazole Derivatives
The pharmacological landscape of oxadiazole derivatives is broad, with significant contributions to antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have focused on compounds containing the oxadiazole ring, revealing their enhanced pharmacological activity through hydrogen bond interactions with biomacromolecules. This review underscores the critical role of oxadiazole derivatives in modern pharmacology, highlighting their potential as a biologically active unit in numerous compounds (Wang et al., 2022).
Propiedades
IUPAC Name |
2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOVXJOIASPSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407066 | |
| Record name | 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36770-21-5 | |
| Record name | 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



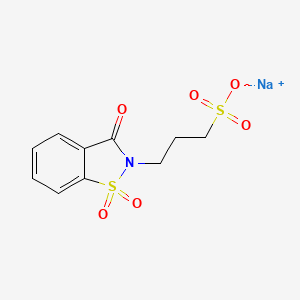


![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B1608503.png)
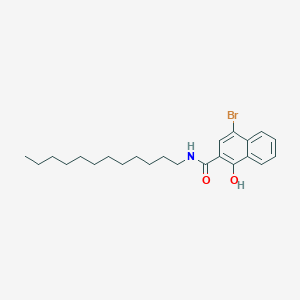
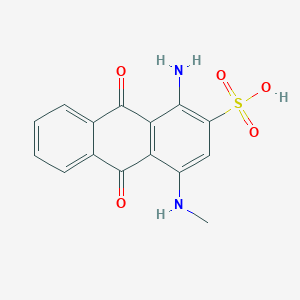


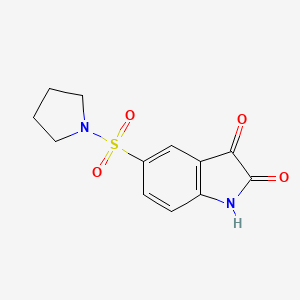
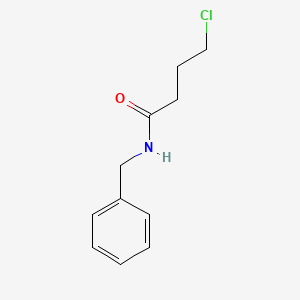

![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/no-structure.png)

